molecular formula C21H24N4O4S B2844502 N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921876-97-3

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2844502
M. Wt: 428.51
InChI Key: ALVHJYRBDNRAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common structural motif found in many bioactive molecules . This motif is often associated with anticancer activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Antiproliferative and Anti-HIV Activity A study focused on the synthesis of derivatives related to the chemical structure , exploring their in vitro antiproliferative activity against human tumor-derived cell lines and screening for HIV inhibition. Specifically, certain compounds demonstrated significant effects on human splenic B-lymphoblastoid and acute B-lymphoblastic leukemia cell lines. However, no activity was observed against HIV-1 and HIV-2, indicating a selective antiproliferative effect rather than antiviral efficacy (Al-Soud et al., 2010).

Chemical Modification and Biological Evaluation Another research avenue involves the modification of known pharmaceuticals, like ciprofloxacin, with thiazole and benzothiazole derivatives to create new compounds. These derivatives undergo further reactions to explore their potential as therapeutic agents. The structural and spectral properties of these novel compounds suggest a methodological advancement in drug synthesis, although their specific biological activities require further exploration (Yadav & Joshi, 2008).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications Research has led to the creation of compounds derived from visnaginone and khellinone with potential anti-inflammatory and analgesic properties. These compounds, through various chemical syntheses, have shown to inhibit cyclooxygenase enzymes and exhibit significant anti-inflammatory and analgesic activities in preclinical models, suggesting their potential as new therapeutic agents for inflammatory diseases (Abu‐Hashem et al., 2020).

Bacterial Biofilm and MurB Enzyme Inhibition A study on bis(pyrazole-benzofuran) hybrids has identified compounds with potent antibacterial efficacy, particularly against E. coli, S. aureus, and S. mutans strains. These compounds were also evaluated for their ability to inhibit bacterial biofilm formation and MurB enzyme activity, showing promising results that could lead to new treatments for bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

QSAR Studies for Drug Development Quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives have provided insights into the molecular basis of their biological activities. This research helps in understanding how structural variations within these compounds can influence their therapeutic potential, guiding future drug design and development processes (Al-Masoudi et al., 2011).

properties

IUPAC Name

N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c26-19(10-16-12-30-21(22-16)23-20(27)15-2-3-15)25-7-5-24(6-8-25)11-14-1-4-17-18(9-14)29-13-28-17/h1,4,9,12,15H,2-3,5-8,10-11,13H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHJYRBDNRAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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